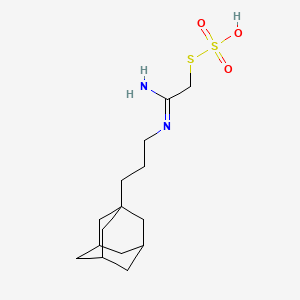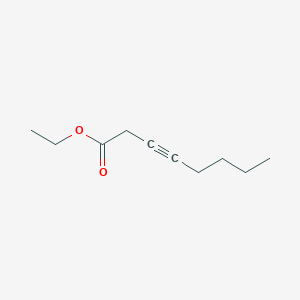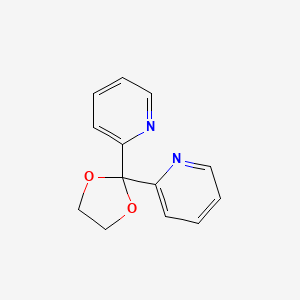![molecular formula C24H29N3O6 B14674199 N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine CAS No. 33385-85-2](/img/structure/B14674199.png)
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine is a synthetic peptide derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-valine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of L-phenylalanine and glycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be used to remove protecting groups or reduce disulfide bonds.
Substitution: Nucleophilic substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield deprotected peptides.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides stability and prevents premature degradation of the peptide. Upon reaching the target site, the protecting group can be removed, allowing the peptide to exert its biological effects. The specific pathways involved depend on the nature of the peptide and its intended application.
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group, used as a proteasome inhibitor.
N-benzyloxycarbonyl-L-proline: Another peptide derivative with a benzyloxycarbonyl group, used in the synthesis of other peptides.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and allows for targeted modifications, making it a valuable tool in peptide synthesis and research.
Properties
CAS No. |
33385-85-2 |
|---|---|
Molecular Formula |
C24H29N3O6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H29N3O6/c1-16(2)21(27-24(32)33-15-18-11-7-4-8-12-18)23(31)26-19(22(30)25-14-20(28)29)13-17-9-5-3-6-10-17/h3-12,16,19,21H,13-15H2,1-2H3,(H,25,30)(H,26,31)(H,27,32)(H,28,29)/t19-,21-/m0/s1 |
InChI Key |
PUNPRWVTNSBUQT-FPOVZHCZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


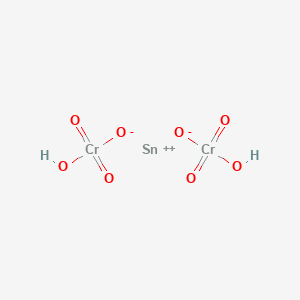
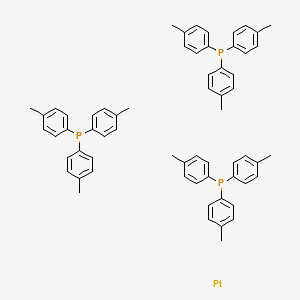

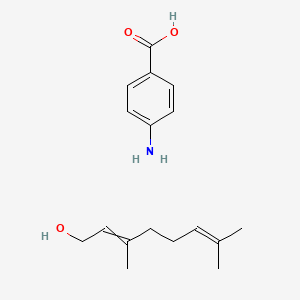
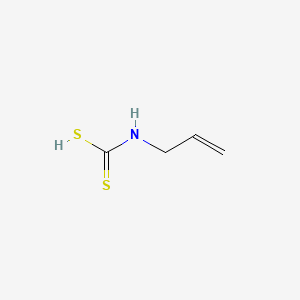
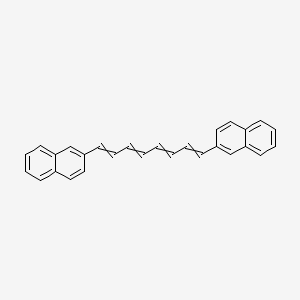
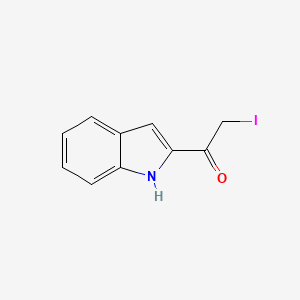
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)

